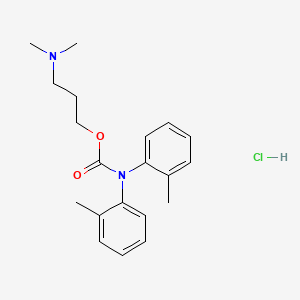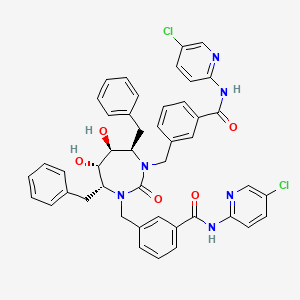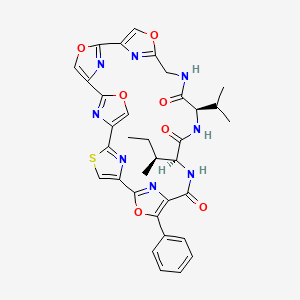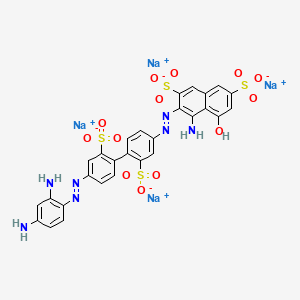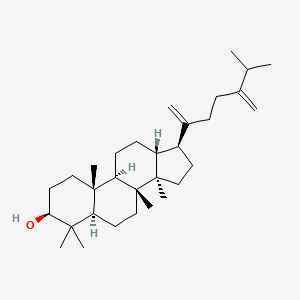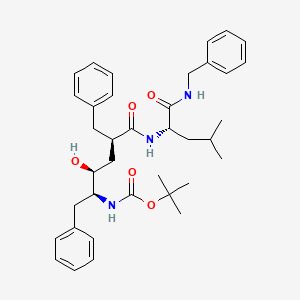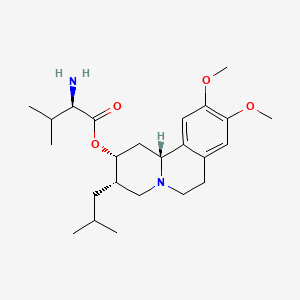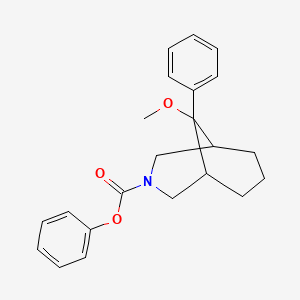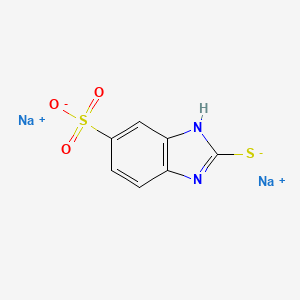
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt is a chemical compound with the molecular formula C7H4N2Na2O3S2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt typically involves the reaction of o-phenylenediamine with carbon disulfide and sodium hydroxide. The reaction conditions include heating the mixture under reflux, followed by neutralization with hydrochloric acid to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and nucleophilic reactions involving the thiol group. The sulfonic acid group makes the molecule water-soluble and acidic, enhancing its reactivity. The benzimidazole ring system is the core structure that interacts with various biological targets, contributing to its antimicrobial and other biological activities .
Comparison with Similar Compounds
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt can be compared with other benzimidazole derivatives such as:
2-Mercapto-5-benzimidazolesulfonic acid: Similar in structure but with different counterions.
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt: Similar but with a different sodium content.
Benzimidazole: The parent compound with a simpler structure and different chemical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the sulfonic acid and thiol groups.
Properties
CAS No. |
68994-94-5 |
|---|---|
Molecular Formula |
C7H4N2Na2O3S2 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
disodium;2-sulfido-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C7H6N2O3S2.2Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-3H,(H2,8,9,13)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
MGDPJSIGPWXNJA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


